Revefenacin

Description

This compound is an Anticholinergic. The mechanism of action of this compound is as a Cholinergic Antagonist.

This compound is a synthetic anticholinergic agent that is used as a once daily, nebulized inhalant for maintenance treatment of patients with chronic obstructive pulmonary disease. This compound has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for chronic obstructive pulmonary disease and airway obstruction and has 2 investigational indications.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDWDCIFZSGNBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027775 |

Source

|

| Record name | Revefenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

< 1 mg/ml |

Source

|

| Record name | Revefenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

864750-70-9 |

Source

|

| Record name | 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864750-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Revefenacin [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864750709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Revefenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Revefenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REVEFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preamble: A Senior Application Scientist's Perspective

An In-depth Technical Guide on the Core Mechanism of Action of Revefenacin in Chronic Obstructive Pulmonary Disease (COPD)

In the landscape of chronic obstructive pulmonary disease (COPD) therapeutics, the development of long-acting muscarinic antagonists (LAMAs) has been a significant advancement. This guide provides a detailed exploration of the mechanism of action of this compound, a novel LAMA, intended for an audience of researchers, scientists, and drug development professionals. We will dissect its molecular interactions, cellular effects, and the experimental validation that underpins its clinical use. The structure of this document is designed to logically unfold the scientific narrative of this compound, from its fundamental pharmacology to its therapeutic application.

The Cholinergic System in COPD Pathophysiology: The Rationale for Muscarinic Antagonism

COPD is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities. A key feature of COPD is increased bronchomotor tone, which is largely mediated by the parasympathetic nervous system through the release of acetylcholine (ACh). In the airways, ACh binds to muscarinic receptors on the airway smooth muscle, leading to bronchoconstriction. In patients with COPD, there is an increase in cholinergic tone, making it a prime target for therapeutic intervention.

Muscarinic receptors are G-protein coupled receptors with five subtypes (M1-M5). In the human lung, the M1, M2, and M3 subtypes are of particular importance:

-

M1 Receptors: Located in the parasympathetic ganglia, they facilitate neurotransmission.

-

M2 Receptors: Found on postganglionic nerve endings, they act as autoreceptors, inhibiting further ACh release in a negative feedback loop.

-

M3 Receptors: Predominantly located on airway smooth muscle cells, their stimulation by ACh is the primary cause of bronchoconstriction.

The therapeutic goal for a LAMA in COPD is to selectively block the M3 receptors to induce bronchodilation, while minimizing effects on other muscarinic receptor subtypes, particularly the M2 receptor, to avoid unwanted side effects.

This compound: Molecular Mechanism of Action

This compound is a long-acting muscarinic antagonist that elicits its therapeutic effect through competitive inhibition of acetylcholine at muscarinic receptors in the airways. Its primary mechanism of action is the blockade of M3 receptors on airway smooth muscle, which prevents acetylcholine-induced bronchoconstriction and leads to bronchodilation.

Receptor Binding Profile and Selectivity

The efficacy and safety profile of a LAMA is intimately tied to its binding affinity and selectivity for the different muscarinic receptor subtypes. This compound has demonstrated a high affinity for the M3 receptor.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |

| M1 | 0.85 | 1.1 |

| M2 | 1.1 | 1.5 |

| M3 | 0.18 | 0.25 |

| M4 | 0.92 | 1.3 |

| M5 | 1.2 | 1.8 |

Data presented is a representative summary from preclinical studies.

While the equilibrium binding affinities for M2 and M3 receptors are similar, this compound exhibits kinetic selectivity for the M3 receptor. This is characterized by a slower dissociation rate from the M3 receptor compared to the M2 receptor. This prolonged M3 receptor blockade is a key contributor to its long duration of action, allowing for once-daily dosing.

Downstream Signaling Pathway

The binding of this compound to the M3 receptor on airway smooth muscle cells antagonizes the Gq/11 protein-coupled signaling cascade that is normally initiated by acetylcholine.

Caption: Signaling pathway of this compound at the M3 muscarinic receptor in airway smooth muscle.

As illustrated, acetylcholine binding to the M3 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction. This compound competitively blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire downstream cascade and promoting bronchodilation.

Experimental Validation of this compound's Mechanism of Action

The mechanistic claims for this compound are substantiated by a range of preclinical and clinical studies. Here, we detail the methodologies of key experiments that have been instrumental in characterizing its pharmacological profile.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of a drug for its target receptor.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

-

Preparation of Membranes:

-

Cell lines stably expressing human M1, M2, or M3 receptors are cultured and harvested.

-

The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes.

-

The membrane pellets are washed and resuspended in an assay buffer.

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the muscarinic receptors.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Detection:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

These experiments assess the functional consequences of receptor binding, such as smooth muscle contraction or relaxation.

Protocol: In Vitro Organ Bath Study on Isolated Guinea Pig Trachea

-

Tissue Preparation:

-

Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

The tissues are connected to an isometric force transducer to measure changes in muscle tension.

-

-

Contraction and Antagonism:

-

A cumulative concentration-response curve to a contractile agonist (e.g., carbachol, a stable analog of acetylcholine) is generated to establish a baseline contractile response.

-

The tissues are then washed and pre-incubated with a specific concentration of this compound for a predetermined period.

-

A second cumulative concentration-response curve to the contractile agonist is then generated in the presence of this compound.

-

-

Data Analysis:

-

The rightward shift in the concentration-response curve in the presence of this compound is indicative of competitive antagonism.

-

The pA2 value, a measure of the antagonist's potency, is calculated from these shifts.

-

Caption: Experimental workflow for the characterization of this compound.

Clinical Implications and Therapeutic Significance

The detailed understanding of this compound's mechanism of action provides a strong rationale for its use in the management of COPD. Its high affinity and kinetic selectivity for the M3 receptor translate into potent and sustained bronchodilation. This allows for effective relief of symptoms and improvement in lung function with a once-daily dosing regimen. The selectivity profile of this compound is also important for its safety, as minimizing interaction with M2 receptors may reduce the potential for cardiovascular side effects.

Conclusion

This compound is a long-acting muscarinic antagonist with a well-defined mechanism of action that is highly relevant to the pathophysiology of COPD. Through its high-affinity binding and kinetic selectivity for the M3 muscarinic receptor on airway smooth muscle, it effectively inhibits acetylcholine-induced bronchoconstriction, leading to sustained bronchodilation. This mechanism has been rigorously validated through a comprehensive suite of preclinical and clinical studies, establishing this compound as an important therapeutic option for patients with COPD. The continued investigation into the nuances of its molecular interactions will further enhance our understanding and optimization of LAMA therapy in respiratory diseases.

References

-

Theravance Biopharma. (2017). YUPELRI™ (this compound) inhalation solution. [Link]

-

Pusalkar, M., & Said, Q. (2019). This compound: A new long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease. Annals of Pharmacotherapy, 53(10), 1045-1053. [Link]

-

Hanania, N. A., & Donohue, J. F. (2017). Pharmacologic treatment of stable chronic obstructive pulmonary disease. JAMA, 318(8), 744-745. [Link]

The Preclinical Pharmacology of Revefenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the preclinical pharmacology of revefenacin, a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Designed for professionals in the field of respiratory drug discovery and development, this document delves into the core mechanisms, experimental validation, and safety profile of this compound, offering a comprehensive understanding of its pharmacological attributes that underpin its clinical efficacy.

I. Introduction: The Rationale for a Nebulized LAMA

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. A key pathophysiological feature of COPD is increased cholinergic tone, leading to bronchoconstriction and mucus hypersecretion, primarily mediated by acetylcholine acting on muscarinic receptors in the airways. Long-acting muscarinic antagonists (LAMAs) are a cornerstone of COPD maintenance therapy, providing sustained bronchodilation by blocking the effects of acetylcholine.

This compound (brand name Yupelri®) was developed to address the need for a once-daily, nebulized LAMA, particularly for patients who may have difficulty using handheld inhalers.[1][2] Its preclinical development focused on achieving potent and sustained M3 receptor antagonism in the lungs with minimal systemic exposure to mitigate off-target anticholinergic side effects.[3][4]

II. Mechanism of Action: Selective and Sustained Muscarinic Receptor Blockade

This compound is a competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[5][6][7] Its therapeutic effect in COPD is primarily mediated through the blockade of M3 muscarinic receptors located on airway smooth muscle, leading to bronchodilation.[1][8]

A distinguishing feature of this compound is its kinetic selectivity for the M3 receptor over the M2 receptor.[4][5][9] While it displays high affinity for both receptor subtypes, its dissociation from the M3 receptor is significantly slower than from the M2 receptor. This kinetic selectivity is crucial, as M2 receptors on presynaptic cholinergic nerve terminals function as autoreceptors, inhibiting further acetylcholine release. Prolonged blockade of M2 receptors could paradoxically increase acetylcholine release and counteract the bronchodilatory effect of M3 receptor antagonism. The slower offset from M3 receptors ensures a sustained duration of action, supporting once-daily dosing.[1][9]

Signaling Pathway of Muscarinic Receptor Antagonism

Caption: A typical workflow for preclinical pharmacokinetic studies of this compound.

VI. Safety Pharmacology

Safety pharmacology studies are conducted to identify potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

-

Off-Target Screening: this compound was screened against a panel of over 80 receptors, enzymes, and ion channels. At a concentration significantly higher than its affinity for muscarinic receptors, it showed some activity at H1 and H3 histamine receptors and 5-HT4 serotonin receptors, but this was weak in functional assays. [9][10]The active metabolite, THRX-195518, was found to be selective for muscarinic receptors with no significant off-target activity. [10]* Cardiovascular Safety: In vitro studies showed that this compound and its active metabolite inhibited the hERG channel, a key potassium channel involved in cardiac repolarization, but at concentrations much higher than those achieved clinically. [10]In vivo cardiovascular safety studies in dogs revealed only marginal increases in blood pressure at high doses, with no effects on heart rate or ECG parameters. [10]* Respiratory and Central Nervous System (CNS) Safety: No adverse effects were observed in respiratory safety pharmacology studies in rats. [10]In a CNS safety study in rats, reduced arousal was noted at all inhaled doses. [10]

VII. Conclusion

The preclinical pharmacology of this compound demonstrates that it is a potent, long-acting muscarinic antagonist with a favorable pharmacological profile for the treatment of COPD. Its high affinity for muscarinic receptors, coupled with kinetic selectivity for the M3 subtype, provides a strong basis for its sustained bronchodilator effect. In vivo studies confirmed its potent and long-lasting bronchoprotective action. The pharmacokinetic properties of this compound, characterized by low systemic bioavailability and rapid metabolism to a less potent metabolite, contribute to its lung-selective action and a favorable safety profile. These comprehensive preclinical data provided a solid foundation for the successful clinical development and approval of this compound as a once-daily nebulized therapy for patients with COPD.

References

-

Hegde, S. S., Pulido-Rios, M. T., Luttmann, M. A., et al. (2018). Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. Pharmacological Research & Perspectives, 6(3), e00400. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]

-

Clinical Trials Arena. (2018). Yupelri (this compound) for Chronic Obstructive Pulmonary Disease. Clinical Trials Arena. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

PharmaCompass. (n.d.). This compound. PharmaCompass. [Link]

-

Drugs.com. (2022). This compound. Drugs.com. [Link]

-

U.S. Food and Drug Administration. (2017). Center for Drug Evaluation and Research Application Number: 210598Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

-

Heo, Y. A. (2019). This compound: First Global Approval. Drugs, 79(1), 85–91. [Link]

-

U.S. Food and Drug Administration. (2018). Center for Drug Evaluation and Research Application Number: 210598Orig1s000 Pharmacology Review(s). accessdata.fda.gov. [Link]

-

Donohue, J. F., & Mahler, D. A. (2020). This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. American Journal of Health-System Pharmacy, 77(16), 1299–1309. [Link]

-

YUPELRI® (this compound) inhalation solution. (n.d.). Safety Profile. yupelri.com. [Link]

-

U.S. Food and Drug Administration. (2018). Center for Drug Evaluation and Research Application Number: 210598Orig1s000 Medical Review(s). accessdata.fda.gov. [Link]

-

Poudel, D. R., & Marupudi, S. (2019). The Role of this compound in Chronic Obstructive Pulmonary Disease. Cureus, 11(4), e4428. [Link]

-

Borin, M. T., Lo, A., Barnes, C. N., et al. (2019). Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function. International Journal of Chronic Obstructive Pulmonary Disease, 14, 2305–2318. [Link]

-

Borin, M. T., Lo, A., Barnes, C. N., et al. (2019). Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function. ScienceOpen. [Link]

-

U.S. Food and Drug Administration. (2018). Center for Drug Evaluation and Research Application Number: 210598Orig1s000 Chemistry Review(s). accessdata.fda.gov. [Link]

-

Wang, Z., Li, Y., & Li, J. (2022). Safety evaluation of this compound at the approved dose in patients with chronic obstructive pulmonary disease: A meta-analysis. Heart & Lung, 52, 52–60. [Link]

-

Poudel, D. R., & Marupudi, S. (2019). The Role of this compound in Chronic Obstructive Pulmonary Disease. Cureus, 11(4), e4428. [Link]

-

Zhang, Y., & Wang, R. (2021). The Efficacy and Safety of this compound for the Treatment of Chronic Obstructive Pulmonary Disease: A Systematic Review. Frontiers in Pharmacology, 12, 736528. [Link]

-

Ferguson, G. T., Feldman, G. J., Pudi, K. K., et al. (2019). Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials. Chronic Obstructive Pulmonary Diseases: Journal of the COPD Foundation, 6(2), 154–165. [Link]

-

Quinn, D., Barnes, C. N., Yates, W., et al. (2018). Pharmacodynamics, pharmacokinetics and safety of this compound (TD-4208), a long-acting muscarinic antagonist, in patients with chronic obstructive pulmonary disease (COPD): Results of two randomized, double-blind, phase 2 studies. Pulmonary Pharmacology & Therapeutics, 48, 71–79. [Link]

-

Borin, M. T., Lo, A., Barnes, C. N., et al. (2019). Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function. International Journal of Chronic Obstructive Pulmonary Disease, 14, 2305–2318. [Link]

-

Bhuvana, K. (2018). This compound: Drug review. Journal of Clinical and Biomedical Sciences, 8(3), 77-79. [Link]

-

Bhuvana, K. (2018). This compound: Drug review. Journal of Clinical and Biomedical Sciences. [Link]

-

Poudel, D. R., George, J. C., & Marupudi, S. (2019). Emerging Treatments for COPD: Evidence to Date on this compound. International Journal of Chronic Obstructive Pulmonary Disease, 14, 2599–2604. [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Yupelri (this compound) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]

- 3. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Introduction: The Imperative for Selectivity in COPD Therapy

An In-depth Technical Guide to the M3 Receptor Selectivity and Affinity of Revefenacin

Chronic Obstructive Pulmonary Disease (COPD) is a progressive respiratory condition characterized by persistent airflow limitation.[1] A key driver of this obstruction is heightened bronchomotor tone, mediated predominantly by the neurotransmitter acetylcholine (ACh) acting on muscarinic acetylcholine receptors (mAChRs) in the airways.[2] Of the five known muscarinic receptor subtypes (M1-M5), the M3 receptor, located on airway smooth muscle, is the primary mediator of bronchoconstriction.[3][4][5] Consequently, antagonizing the M3 receptor is a cornerstone of COPD pharmacotherapy, leading to bronchodilation and symptomatic relief.[2][6]

This compound (formerly TD-4208) is a long-acting muscarinic antagonist (LAMA) developed as a once-daily nebulized inhalation solution for the maintenance treatment of COPD.[2][7] Its therapeutic efficacy is fundamentally linked to its high affinity for and prolonged blockade of the M3 receptor. However, the clinical utility and safety profile of any LAMA are critically dependent not just on its M3 affinity, but also on its selectivity against other muscarinic subtypes. Antagonism of M2 receptors, for instance, which are prevalent in the heart and also function as presynaptic autoreceptors in the lungs, can lead to undesirable cardiovascular side effects.

This technical guide provides a detailed examination of the pharmacological properties of this compound, focusing on the quantitative measures of its receptor affinity and the kinetic basis for its functional selectivity for the M3 receptor. We will explore the experimental methodologies used to derive these parameters and discuss the contribution of its primary metabolite, offering a comprehensive resource for researchers and drug development professionals.

Section 1: Muscarinic Receptor Binding Affinity Profile

The initial and most fundamental characteristic defining a receptor antagonist is its binding affinity, typically expressed as the inhibition constant (Kᵢ). This value represents the concentration of the antagonist required to occupy 50% of the receptors at equilibrium in a competitive binding assay. A lower Kᵢ value (and conversely, a higher pKᵢ, the negative logarithm of Kᵢ) signifies a higher binding affinity.

This compound exhibits high affinity for all five human muscarinic receptor subtypes.[8][9][10] Preclinical studies using radioligand binding assays with membranes from Chinese hamster ovary (CHO) cells stably expressing individual human recombinant mAChR subtypes have quantified these affinities.

Data Presentation: this compound Binding Affinity

The table below summarizes the binding affinities of this compound and, for comparison, its major active metabolite THRX-195518.

| Compound | hM1 (Kᵢ, nM) | hM2 (Kᵢ, nM) | hM3 (Kᵢ, nM) | hM4 (Kᵢ, nM) | hM5 (Kᵢ, nM) | Reference |

| This compound | 0.50 | 0.34 | 0.67 | 0.49 | 3.30 | [11] |

| THRX-195518 | 1.3 | 2.1 | 1.8 | 1.6 | 11 | [11] |

Note: Kᵢ values are derived from competition binding assays. Lower values indicate higher affinity.

As the data indicates, this compound binds with sub-nanomolar affinity to the M1, M2, M3, and M4 receptors and with slightly lower, though still potent, affinity to the M5 receptor. When compared to its primary active metabolite, THRX-195518, this compound is approximately 2.6- to 6.2-fold more potent across the receptor subtypes.[11] The metabolite itself displays a significantly lower affinity, particularly at the M3 receptor, which is a key factor in its minimal contribution to systemic pharmacology.[12][13]

Section 2: The Principle of Kinetic Selectivity

While equilibrium binding affinities (Kᵢ) are crucial, they do not fully describe the duration of action or the functional selectivity of a drug in a dynamic physiological system. For LAMAs, the rate at which the drug dissociates from the receptor (the dissociation rate constant, k_off) is of paramount importance. Kinetic selectivity arises when a drug dissociates at significantly different rates from various receptor subtypes.

This compound demonstrates marked kinetic selectivity for the M3 receptor over the M2 receptor.[14] This is a critical attribute, as prolonged M3 receptor blockade in the airways ensures a long duration of bronchodilation, while faster dissociation from cardiac M2 receptors may mitigate potential cardiovascular side effects.

Kinetic studies have shown that this compound dissociates much more slowly from the human M3 receptor than from the human M2 receptor.[7][15]

This results in a 12-fold kinetic selectivity ratio for the M3 receptor over the M2 receptor, providing a pharmacological basis for its sustained bronchoprotective effects and favorable safety profile.[8]

Visualization: Kinetic Selectivity of this compound

Caption: this compound's kinetic selectivity for M3 vs. M2 receptors.

Section 3: In Vitro Functional Antagonism

Binding affinity and kinetics translate into functional activity. In vitro functional assays are essential to confirm that this compound behaves as a true antagonist (i.e., it blocks agonist-induced responses without eliciting a response itself) and to quantify its potency in a cellular or tissue context.

Studies have consistently demonstrated that this compound is a potent and competitive antagonist across all five muscarinic receptor subtypes.[7][8]

-

Cell-Based Assays: In functional studies measuring agonist-stimulated intracellular Ca²⁺ mobilization in cells expressing M3 receptors, this compound effectively inhibited the response with apparent pKᵢ values that closely matched the affinities determined in radioligand binding assays. Importantly, this compound did not stimulate a Ca²⁺ response on its own, confirming it is a neutral antagonist.[8]

-

Isolated Tissue Assays: The most clinically relevant functional validation comes from studies on isolated human airway tissues. In human bronchial preparations, this compound potently antagonized carbachol-induced contractile responses. The antagonism was shown to be slowly reversible, with the effects of this compound persisting for over 10 hours after washout, a finding consistent with its slow dissociation from the M3 receptor and its long duration of action.[8]

Visualization: Functional Antagonism Workflow

Caption: Workflow for assessing functional antagonism in isolated tissue.

Section 4: Key Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. The following protocols outline the standard experimental procedures used to determine the binding affinity and functional antagonism of this compound.

Protocol 1: Competition Radioligand Binding Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Receptor Source: Cell membranes prepared from CHO-K1 or HEK-293 cell lines, each stably expressing a single human muscarinic receptor subtype.[8][16]

-

Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).[17]

-

Test Compound: this compound, dissolved and serially diluted.

-

Reference for Non-Specific Binding: A high concentration of a non-labeled, non-selective antagonist like atropine.[16]

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

-

Equipment: 96-well microplates, glass fiber filter mats, cell harvester, liquid scintillation counter.

Step-by-Step Methodology:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (typically spanning 10⁻¹¹ M to 10⁻⁵ M).

-

Component Addition:

-

Total Binding Wells: Add assay buffer, a fixed concentration of [³H]-NMS radioligand, and the cell membrane preparation.

-

Non-Specific Binding Wells: Add assay buffer, [³H]-NMS, a saturating concentration of atropine, and the cell membrane preparation.

-

Competition Wells: Add the serially diluted this compound, [³H]-NMS, and the cell membrane preparation.[16]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[16]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter mats into scintillation vials containing scintillation fluid and measure the radioactivity (in counts per minute) using a liquid scintillation counter.[16]

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the average non-specific binding from the average total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a sigmoidal competition curve.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

Conclusion: A Profile Optimized for Inhaled COPD Therapy

The pharmacological profile of this compound is defined by its potent, high-affinity binding to human muscarinic receptors. While it demonstrates broad affinity across all five subtypes, its therapeutic efficacy and safety are profoundly influenced by its significant kinetic selectivity for the M3 receptor over the M2 receptor .[7][8][15] This slow dissociation from the M3 receptors in airway smooth muscle underpins its long duration of action, allowing for once-daily dosing.[3] Concurrently, its faster dissociation from M2 receptors provides a mechanistic basis for a reduced potential for systemic, particularly cardiovascular, side effects.

Functional assays in clinically relevant human airway tissues confirm that this binding profile translates into potent and sustained antagonism of bronchoconstriction.[8] Furthermore, its primary metabolite is substantially less potent, minimizing its contribution to systemic effects.[11][13] Collectively, these properties establish this compound as a highly selective and effective LAMA, rationally designed for nebulized delivery in the management of COPD.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Managing COPD Symptoms.

- Donohue JF, et al. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. Am J Health Syst Pharm. 2021.

- Hegde SS, et al. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. Pharmacol Res Perspect. 2018.

- Wang, C., & Li, Y. This compound for the treatment of chronic obstructive pulmonary disease. Expert Opinion on Pharmacotherapy. 2020.

- Patsnap Synapse. What is the mechanism of this compound? 2024.

- YUPELRI® (this compound) inhalation solution. Mechanism of Action.

- FDA Access Data. Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 210598. 2017.

- Donohue, J. F., et al. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. PubMed. 2021.

- FDA Access Data. Pharmacology/Toxicology Review for NDA 210598. 2018.

- Hegde SS, et al. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. PubMed. 2018.

- BenchChem. Velufenacin's Structure-Activity Relationship: A Deep Dive into its M3 Receptor Selectivity.

- Hegde, S. S., et al. (PDF) Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. ResearchGate. 2018.

- BenchChem. Dicyclomine's Affinity for Muscarinic Receptor Subtypes: A Technical Guide.

- FDA Access Data. Division Director Summary Review for NDA 210598. 2018.

- National Institute of Diabetes and Digestive and Kidney Diseases. This compound. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. 2019.

- BenchChem. An In-depth Technical Guide on the Muscarinic Receptor Binding Affinity of Isoaminile.

- Culp, A., et al. This compound, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo‐ and Positive‐Controlled Thorough QT Study. The Journal of Clinical Pharmacology. 2020.

- Bourdet, D. L., et al. M 3 Calculated receptor occupancy at steady-state systemic exposures after 175 mg inhaled administration of this compound. ResearchGate. 2020.

- Culp, A., et al. (PDF) this compound, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo‐ and Positive‐Controlled Thorough QT Study. ResearchGate. 2020.

- Pudi, K., et al. (PDF) Efficacy of this compound, a long-acting muscarinic antagonist for nebulized therapy, in patients with markers of more severe COPD: a post hoc subgroup analysis. ResearchGate. 2021.

- Bourdet, D. L., et al. This compound Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite. Drug Metabolism and Disposition. 2020.

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mechanism of Action | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]

- 7. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Revefenacin: A Comprehensive Technical Guide on its Chemical Structure, Physicochemical Properties, and Pharmacological Profile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Revefenacin, marketed under the brand name Yupelri®, is a tertiary amine biphenyl carbamate and the first once-daily, nebulized long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Its development marked a significant advancement in COPD therapy, offering a new treatment modality for patients who may have difficulty with handheld inhalers.[4] This guide provides an in-depth analysis of the chemical architecture, physicochemical characteristics, and the nuanced pharmacological profile of this compound, offering insights into its design as a lung-selective bronchodilator with minimized systemic effects.

Chemical Identity and Molecular Structure

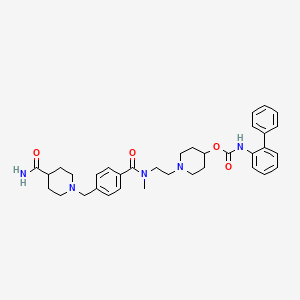

This compound is a synthetic anticholinergic agent with a complex molecular structure designed for potent and sustained muscarinic receptor antagonism.[5]

-

IUPAC Name : [1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate.[1][6]

-

CAS Number : 864750-70-9.[1]

Molecular Structure Visualization

The structure of this compound features several key functional groups that dictate its pharmacological activity and metabolic fate.

Caption: 2D structural representation of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its formulation as an aqueous solution for nebulization and its behavior in biological systems.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [8][9] |

| Molecular Formula | C₃₅H₄₃N₅O₄ | [1][7][8] |

| Molecular Weight | 597.76 g/mol | [1][7][8] |

| Solubility | Slightly soluble in water. Highly soluble in aqueous buffered solution at pH 5.0. | [8][10] |

| Boiling Point | 777.5 °C at 760 mmHg (Predicted) | [1] |

| LogP | 3.22 (Predicted) | [1][11] |

| Polar Surface Area | 108.21 Ų | [7][11] |

| Chemical Stability | Stable under recommended storage conditions. | [12] |

The drug product is a sterile, clear, colorless, isotonic aqueous solution formulated at a pH of 5.0 with sodium chloride, citric acid, and sodium citrate.[9][10] This formulation ensures compatibility with nebulization systems and physiological acceptability.

Structural Insights: The "Soft Drug" Design

A key innovation in the molecular design of this compound is the incorporation of a "soft-drug" concept.[1][6] This principle involves designing a molecule that is active at its target site but is rapidly metabolized into an inactive or significantly less active form upon entering systemic circulation.

For this compound, the critical structural feature is the labile primary amide on the piperidine ring.[1][6] In vitro and in vivo data confirm that this compound is primarily metabolized through the hydrolysis of this amide to form its major, active carboxylic acid metabolite.[8] This rapid systemic clearance is a deliberate design feature intended to minimize the potential for systemically mediated anticholinergic adverse reactions, such as dry mouth, constipation, and urinary retention, which are common with this class of drugs.[1][4][6]

Pharmacology and Mechanism of Action

This compound is a potent and selective long-acting muscarinic antagonist (LAMA).[13] Its therapeutic effect in COPD is achieved through bronchodilation.

Muscarinic Receptor Antagonism

The primary mechanism of action for this compound is the competitive and reversible inhibition of acetylcholine at muscarinic receptors in the airways.[8] It demonstrates similar affinity for all five muscarinic receptor subtypes (M1 to M5).[8][13] In the pulmonary system, the parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone. Acetylcholine released from parasympathetic nerve endings binds to M3 receptors on airway smooth muscle, triggering bronchoconstriction.[4][5] By blocking these M3 receptors, this compound prevents this contraction, leading to smooth muscle relaxation and bronchodilation.[8][14]

Caption: Mechanism of action of this compound in the airways.

Kinetic Selectivity

A defining characteristic of this compound is its kinetic selectivity. Studies have shown that this compound dissociates significantly more slowly from the human M3 receptor compared to the M2 receptor.[1] This kinetic profile is advantageous because M2 receptors function as presynaptic autoreceptors that inhibit further acetylcholine release. Prolonged blockade of M2 receptors could paradoxically increase acetylcholine levels, counteracting the bronchodilatory effect. The slower off-rate from M3 ensures a sustained, long-acting bronchodilation (supporting once-daily dosing) while minimizing interference with the M2-mediated negative feedback loop.[1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is characterized by targeted lung delivery and low systemic exposure, consistent with its design as an inhaled therapeutic.

-

Absorption : Following nebulized administration, peak plasma concentrations (Cmax) of this compound and its active metabolite occur rapidly.[10] However, the absolute bioavailability after oral administration is very low (<3%), indicating minimal absorption from the gastrointestinal tract.[8] Systemic exposure (Cmax and AUC) in COPD patients is approximately 60% lower than in healthy subjects.[8]

-

Distribution : this compound exhibits extensive tissue distribution, with a mean steady-state volume of distribution of 218 L following intravenous administration.[8] In human plasma, protein binding is approximately 71% for this compound and 42% for its active metabolite.[8]

-

Metabolism : The primary metabolic pathway is hydrolysis of the amide moiety to form its active metabolite, THRX-195518.[8][15] In vitro studies show that this compound is not a significant inhibitor or inducer of major cytochrome P450 (CYP) enzymes, suggesting a low potential for CYP-mediated drug-drug interactions.[8] this compound is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters.[8][16]

-

Excretion : Renal elimination of unchanged this compound is minimal (<1%).[8][17] Following intravenous administration, approximately 54% of the dose is recovered in feces and 27% in urine, indicating significant hepatobiliary processing.[1] The terminal half-life in COPD patients is long, ranging from 22 to 70 hours, which provides the basis for its once-daily dosing regimen.[8][10]

Caption: Pharmacokinetic workflow of this compound.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity

To determine the binding affinity (Ki) of a compound like this compound for muscarinic receptor subtypes, a competitive radioligand binding assay is a standard and essential methodology.

Objective : To quantify the affinity of this compound for human M1, M2, and M3 muscarinic receptors expressed in a stable cell line (e.g., CHO-K1 cells).

Methodology :

-

Membrane Preparation :

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, or M3 receptor subtype.

-

Harvest cells and homogenize in a cold buffer solution (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA or Bradford assay).

-

-

Competitive Binding Assay :

-

Causality: This step is designed to measure how effectively this compound competes with a known high-affinity radioligand for the receptor's binding site. The concentration-dependent displacement of the radioligand provides a measure of the test compound's affinity.

-

Set up assay tubes containing:

-

A fixed concentration of cell membrane preparation.

-

A fixed concentration of a high-affinity muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS). The concentration is typically chosen to be near its dissociation constant (Kd) for the receptor.

-

A range of concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Assay buffer to reach the final volume.

-

-

-

Control Groups :

-

Total Binding: Tubes containing only membranes and radioligand (no this compound).

-

Non-specific Binding (NSB): Tubes containing membranes, radioligand, and a saturating concentration of a known non-radioactive muscarinic antagonist (e.g., atropine) to block all specific binding sites. Causality: This control is critical to distinguish between the radioligand binding specifically to the muscarinic receptors versus non-specifically to other components like the filter or lipids.

-

-

Incubation and Filtration :

-

Incubate the tubes at a controlled temperature (e.g., room temperature) for a sufficient duration to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis :

-

Place the filters into scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve using non-linear regression (sigmoidal dose-response model) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound represents a sophisticated application of medicinal chemistry and pharmacological principles to address a clear clinical need in COPD management. Its novel biphenyl carbamate tertiary amine structure is optimized for potent and sustained antagonism of M3 muscarinic receptors in the lung. The integration of a "soft-drug" approach, via a metabolically labile amide group, successfully limits systemic exposure and associated anticholinergic side effects. This combination of high local potency, kinetic selectivity for the M3 receptor, and a favorable pharmacokinetic profile establishes this compound as a key therapeutic option, particularly for patients benefiting from nebulized delivery.

References

-

U.S. Food and Drug Administration. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION - YUPELRI. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Drug Central. (n.d.). This compound. [Link]

-

European Molecular Biology Laboratory. (n.d.). Compound: this compound (CHEMBL3833319). ChEMBL. [Link]

-

AdooQ Bioscience. (n.d.). This compound. [Link]

-

U.S. Food and Drug Administration. (2018). CDER Division Director Summary Review. [Link]

-

Theravance Biopharma. (n.d.). Mechanism of Action | YUPELRI® (this compound) inhalation solution. [Link]

-

PharmaCompass. (n.d.). This compound. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. [Link]

-

RxList. (n.d.). Yupelri (this compound Inhalation Solution): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

National Center for Biotechnology Information. (2019). This compound. LiverTox. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Selleck Chemicals. (n.d.). Safety Data Sheet - this compound. [Link]

-

Real Life Pharmacology. (2025). This compound Pharmacology Podcast. YouTube. [Link]

-

Drugs.com. (n.d.). This compound. [Link]

-

ScienceOpen. (n.d.). Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function. [Link]

-

U.S. Food and Drug Administration. (2017). Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

-

National Center for Biotechnology Information. (2020). Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease. PubMed Central. [Link]

Sources

- 1. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. youtube.com [youtube.com]

- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Compound: this compound (CHEMBL3833319) - ChEMBL [ebi.ac.uk]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Yupelri (this compound Inhalation Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. This compound [drugcentral.org]

- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Mechanism of Action | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]

- 15. scienceopen.com [scienceopen.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Revefenacin's Active Metabolite: THRX-195518

This technical guide provides a comprehensive overview of THRX-195518, the primary active metabolite of the long-acting muscarinic antagonist (LAMA), revefenacin. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacological, pharmacokinetic, and analytical aspects of THRX-195518, offering field-proven insights and detailed methodologies.

Section 1: Introduction to this compound and the Significance of THRX-195518

This compound is a nebulized LAMA indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated through the blockade of M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.[2][3] Upon administration, this compound undergoes rapid and extensive metabolism to its major active metabolite, THRX-195518.[4][5] Understanding the profile of this metabolite is critical for a complete comprehension of this compound's clinical pharmacology and safety.

THRX-195518 is formed through the hydrolysis of the primary amide in the parent this compound molecule to a carboxylic acid.[3][6][7] While this compound itself has a high affinity for all five muscarinic receptor subtypes, THRX-195518 also demonstrates activity at these receptors, albeit with a lower binding affinity.[3] This inherent activity necessitates a thorough characterization of its systemic exposure and potential contribution to the overall pharmacological effect and safety profile of this compound.

Section 2: The Metabolic Genesis of THRX-195518

The biotransformation of this compound to THRX-195518 is a pivotal step in its metabolic pathway. This conversion occurs rapidly following administration.[4][5] The primary metabolic reaction is hydrolysis, which can be mediated by amidases.[7]

Below is a diagram illustrating the metabolic conversion of this compound to its active metabolite, THRX-195518.

Section 3: Pharmacological Profile of THRX-195518

While considered an active metabolite, the pharmacological potency of THRX-195518 at muscarinic receptors is attenuated compared to the parent compound, this compound.

Receptor Binding Affinity

In vitro studies have demonstrated that THRX-195518 has a lower binding affinity for muscarinic receptors compared to this compound. Specifically, its affinity for the M3 receptor is approximately 3- to 10-fold lower than that of this compound.[1][3] This reduced affinity is a key determinant in assessing its contribution to the systemic anticholinergic effects.

Table 1: Comparative Muscarinic Receptor Binding Affinity

| Compound | M3 Receptor Binding Affinity | Reference |

| This compound | High | [3] |

| THRX-195518 | 3- to 10-fold lower than this compound | [1][3] |

Contribution to Systemic Pharmacology

Despite its lower potency, the systemic exposure of THRX-195518 is significantly higher than that of this compound, with plasma levels being approximately 4- to 6-fold greater based on the area under the curve (AUC).[4][5][6] However, receptor occupancy analysis suggests that THRX-195518 has a minimal contribution to the systemic pharmacology following inhaled administration of this compound.[1] This is an important consideration in the overall risk-benefit assessment of the drug.

Section 4: Pharmacokinetic Properties of THRX-195518

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of THRX-195518 is essential for predicting its behavior in vivo.

Absorption and Systemic Exposure

Following inhaled administration of this compound, THRX-195518 appears rapidly in the plasma, with peak concentrations (Cmax) reached between 14 to 41 minutes after the start of nebulization.[2][5][6] Steady-state concentrations of both this compound and THRX-195518 are typically achieved within 7 days of once-daily dosing.[5][6]

Distribution

The in vitro protein binding of THRX-195518 to human plasma proteins is approximately 42-58%.[4][6] This is lower than that of this compound, which is around 71%.[4][6]

Elimination

The elimination of THRX-195518, along with this compound, is primarily through the hepatic-biliary system, with the majority of the administered dose being excreted in the feces.[1][8] Renal excretion of THRX-195518 is minimal, accounting for less than 1% of the dose following inhaled administration.[2] The terminal plasma elimination half-life of THRX-195518 is long, ranging from 22 to 70 hours.[2][4]

Table 2: Summary of Pharmacokinetic Parameters for THRX-195518

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 14 - 41 minutes | [2][5][6] |

| Plasma Protein Binding | 42% - 58% | [4][6] |

| Elimination Half-Life (t½) | 22 - 70 hours | [2][4] |

| Primary Route of Elimination | Hepatic-biliary (fecal excretion) | [1][8] |

| Renal Excretion | < 1% | [2] |

Section 5: Experimental Protocol: Quantification of THRX-195518 in Human Plasma

The accurate quantification of THRX-195518 in biological matrices is fundamental for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[9][10][11]

Experimental Workflow

The following diagram outlines a typical workflow for the quantification of THRX-195518 in plasma samples.

Detailed Step-by-Step Methodology

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add 10 µL of an internal standard (IS) working solution (a stable isotope-labeled version of THRX-195518 is ideal).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate THRX-195518 from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for THRX-195518 and the IS would need to be optimized.

-

-

-

Data Analysis:

-

Integrate the peak areas for THRX-195518 and the IS.

-

Calculate the peak area ratio (THRX-195518/IS).

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of THRX-195518 in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Section 6: Conclusion

THRX-195518 is the major and pharmacologically active metabolite of this compound. A comprehensive understanding of its formation, pharmacological activity, and pharmacokinetic profile is integral to the clinical development and safe use of this compound. Although its contribution to the systemic anticholinergic effects of the parent drug is considered minimal, its significantly higher systemic exposure warrants careful consideration, particularly in special patient populations. The robust bioanalytical methods, such as the LC-MS/MS protocol outlined herein, are crucial for the accurate characterization of THRX-195518 in biological systems.

References

-

This compound Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite. (URL: [Link])

-

This compound: First Global Approval. (URL: [Link])

-

Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function. (URL: [Link])

-

This compound Monograph for Professionals. (URL: [Link])

-

FDA Clinical Pharmacology and Biopharmaceutics Review(s): YUPELRI (this compound) inhalation solution. (URL: [Link])

-

FDA Cross-Discipline Team Leader Review: YUPELRI (this compound) inhalation solution. (URL: [Link])

-

FDA Pharmacology/Toxicology Review and Evaluation: YUPELRI (this compound) inhalation solution. (URL: [Link])

-

This compound. PubChem. (URL: [Link])

-

FDA Office of New Drugs Summary Review: YUPELRI (this compound) inhalation solution. (URL: [Link])

-

This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. (URL: [Link])

-

Metabolic pathways for this compound in humans. (URL: [Link])

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (URL: [Link])

-

Plasma Pharmacokinetic Parameters of this compound and THRX-195518 After a Single Inhaled Dose of this compound (175 or 700 µg) or Placebo in Healthy Volunteers. (URL: [Link])

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (URL: [Link])

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of Nebulized Revefenacin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Revefenacin is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD), distinguished as the first once-daily nebulized LAMA.[1] Its delivery via nebulization is particularly beneficial for patients who may struggle with the coordination required for dry powder or metered-dose inhalers.[2] This guide provides a comprehensive technical overview of the pharmacokinetic (PK) profile of nebulized this compound, synthesizing data from pivotal clinical trials and pharmacology studies. We will explore its absorption, distribution, metabolism, and excretion (ADME), examine its major active metabolite, and detail the bioanalytical methodologies essential for its quantification.

Introduction: The Clinical Rationale for Nebulized this compound

This compound is a potent and selective antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][3] Its therapeutic effect in COPD is primarily mediated through sustained inhibition of the M3 receptor on airway smooth muscle, leading to bronchodilation.[3][4][5] The chemical structure of this compound includes a terminal amide, a feature designed to be metabolically labile in systemic circulation but stable in the lung.[1] This design principle aims to maximize local efficacy in the airways while minimizing systemic anticholinergic side effects.[1]

Clinical trials have consistently demonstrated that once-daily nebulized this compound produces statistically and clinically significant improvements in lung function, as measured by trough forced expiratory volume in 1 second (FEV1), compared to placebo in patients with moderate to very severe COPD.[1][2]

Molecular Mechanism of Action

This compound functions as a competitive antagonist at muscarinic receptors.[6] Studies have shown that it dissociates significantly slower from the M3 receptor compared to the M2 receptor, indicating a kinetic selectivity that is advantageous for its bronchodilatory action.[6] By blocking acetylcholine-mediated signaling in the airways, this compound suppresses contractile responses and promotes smooth muscle relaxation.[4][6]

Caption: this compound competitively antagonizes the M3 receptor on airway smooth muscle, blocking acetylcholine-induced bronchoconstriction.

Comprehensive Pharmacokinetic Profile (ADME)

The pharmacokinetic properties of this compound have been characterized through multiple Phase I, II, and III studies. A population PK analysis found that a two-compartment model with first-order absorption and elimination best describes its behavior.[7][8][9][10]

Absorption

Following nebulized administration to COPD patients, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) of both the parent drug and its major metabolite occurring between 14 to 41 minutes after the start of nebulization.[5][11][12]

-

Systemic Exposure: Plasma concentrations of this compound are generally low.[2][13] After repeated once-daily dosing, steady-state is achieved within 7 days with minimal accumulation (<1.6-fold).[5][10][11]

-

Oral Bioavailability: The absolute bioavailability of orally administered this compound is very low, at less than 3%, indicating that systemic exposure from any swallowed portion of the nebulized dose is minimal.[3][5][10][11][12][14][15] This is a key safety feature, as it limits the potential for systemic side effects.

Distribution

This compound exhibits extensive distribution into the tissues.[6][11]

-

Volume of Distribution (Vd): Following intravenous (IV) administration in healthy subjects, the mean steady-state Vd was reported as 218 L.[6][10][11][12] The apparent volume of the central compartment after inhalation was 313 L.[11]

-

Plasma Protein Binding: In vitro, this compound is 71% bound to human plasma proteins. Its major active metabolite, THRX-195518, shows lower binding at 42%.[3][6][10][11]

Metabolism

This compound is extensively and rapidly metabolized, primarily through hydrolysis of its primary amide to form a carboxylic acid.[3][11]

-

Major Metabolite: The principal metabolic pathway yields the major active metabolite, THRX-195518.[2][11][14][15] This conversion happens quickly after inhalation, with the Tmax of the metabolite often coinciding with that of the parent drug.[11]

-

Metabolite Exposure and Potency: Systemic exposure to THRX-195518 is significantly higher than that of this compound, with AUC values approximately 4- to 6-fold greater.[1][10][11][16] However, THRX-195518 is considerably less potent, exhibiting a 3- to 10-fold lower affinity for muscarinic receptors than the parent compound.[1][2][12][14][15] This rapid conversion to a less potent metabolite is a critical aspect of its safety profile, limiting systemic anticholinergic effects.[1]

-

Enzymatic Pathways: While primarily metabolized via hydrolysis, in vitro studies suggest CYP2D6 may also play a role.[6]

Excretion

Elimination of this compound and its metabolite occurs predominantly via the hepatic-biliary system, with minimal renal clearance.[2][14][15]

-

Route of Elimination: After an IV dose of radiolabeled this compound, approximately 54% of the dose was recovered in feces and 27% in urine.[6][10][14][15] Following an oral dose, 88% was recovered in feces and less than 5% in urine, confirming poor oral absorption.[10][14][15]

-

Renal Excretion: After inhalation by COPD patients, renal excretion of unchanged this compound and its metabolite is negligible, accounting for less than 1% of the administered dose.[2][5][10][13]

-

Half-Life: The terminal plasma elimination half-life for both this compound and THRX-195518 is long, ranging from 22 to 70 hours, which supports the once-daily dosing regimen.[3][10][11]

Summary of Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for nebulized this compound and its major metabolite in COPD patients.

| Parameter | This compound | THRX-195518 (Active Metabolite) | Reference(s) |

| Tmax (Time to Peak Conc.) | 14 - 41 minutes | 14 - 41 minutes | [5][11][12] |

| Oral Bioavailability | < 3% | N/A | [3][10][11] |

| Plasma Protein Binding | 71% | 42% | [3][6][10][11] |

| Volume of Distribution (Vd, IV) | 218 L | N/A | [6][10][11] |

| Metabolism | Hydrolysis to THRX-195518 | - | [3][11][14] |

| Metabolite-to-Parent Ratio (AUC) | N/A | ~4- to 6-fold higher | [1][11][16] |

| Elimination Half-Life (t½) | 22 - 70 hours | 22 - 70 hours | [3][10][11] |

| Primary Route of Excretion | Hepatic-biliary / Fecal | Hepatic-biliary / Fecal | [2][14][15] |

| Renal Excretion (% of inhaled dose) | < 1% | < 1% | [2][5][10] |

Pharmacokinetics in Special Populations

The pharmacokinetics of this compound have been studied in specific patient populations to inform dosing recommendations.

-

Renal Impairment: In subjects with severe renal impairment, systemic exposure (Cmax and AUC) to this compound increased modestly (up to 2.4-fold).[2][17][18][19] Exposure to the metabolite THRX-195518 also increased.[2][17][18] However, given the drug's safety profile and low systemic activity, these changes are not considered clinically meaningful, and no dosage adjustment is required for patients with renal impairment.[2][11][17]

-

Hepatic Impairment: In subjects with moderate hepatic impairment, systemic exposure to this compound was similar to those with normal hepatic function.[2][17][18][19] While metabolite exposure increased, this is not expected to be of clinical consequence due to its lower potency.[2][17][18] Nevertheless, this compound is not recommended for use in patients with any degree of hepatic impairment.[11][20]

-

Age and Body Weight: Population PK analyses identified age and body weight as statistically significant covariates affecting clearance, but these effects were not deemed clinically meaningful.[7][8][9]

Drug-Drug Interactions

-

Anticholinergic Agents: Co-administration with other anticholinergic-containing drugs should be avoided due to the potential for additive effects and an increased risk of anticholinergic adverse events.[3][21]

-

Transporter Systems: In vitro studies show that this compound is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[11][16] Its active metabolite, THRX-195518, is a substrate of Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3.[3][11] Therefore, co-administration with strong inhibitors of these transporters (e.g., cyclosporine) is not recommended as it may increase systemic exposure of the metabolite.[3][21]

Experimental Protocol: Bioanalytical Quantification

Accurate quantification of this compound and THRX-195518 in plasma is fundamental to pharmacokinetic assessment. The standard, validated method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[22]

Workflow for LC-MS/MS Quantification of this compound in Human Plasma

Sources

- 1. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yupelri (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. tandfonline.com [tandfonline.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. jcbsonline.ac.in [jcbsonline.ac.in]

- 13. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]